CID 71355604
Description
CID 71355604 is a PubChem Compound Identifier (CID) assigned to a specific chemical entity within the PubChem database. CIDs are critical for linking compound-specific data across databases, including molecular structures, biological activity, and analytical parameters such as mass spectrometry (MS) and collision cross-section (CCS) values .
Properties
CAS No. |
11056-33-0 |
|---|---|
Molecular Formula |
Ce2Pb |
Molecular Weight |
487 g/mol |
InChI |
InChI=1S/2Ce.Pb |
InChI Key |
XVXYUGWRBYVZGK-UHFFFAOYSA-N |
Canonical SMILES |
[Ce].[Ce].[Pb] |
Origin of Product |
United States |
Chemical Reactions Analysis
CID 71355604 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and substitution reagents like halogens. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
CID 71355604 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthetic processes. In biology, it may be used to study cellular processes and molecular interactions. In medicine, it has potential applications in drug development and therapeutic treatments. In industry, it can be used in the production of materials and chemicals with specific properties.
Mechanism of Action
The mechanism of action of CID 71355604 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets, which can include enzymes, receptors, or other proteins. This binding can modulate the activity of these targets, leading to various biological effects. The specific pathways involved depend on the context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
The comparison of CID 71355604 with analogous compounds is framed using two classes of CIDs discussed in the evidence: cell-permeable chemical inducers of dimerization (CIDs) and oscillatoxin derivatives .
Cell-Permeable CIDs for Protein Manipulation
highlights cell-permeable CIDs, such as photocaged rapamycin derivatives (e.g., pRap and biotinylated α-methylnitrobenzylrapamycin), which enable spatiotemporal control of protein dimerization. These compounds are engineered for intracellular applications, requiring photolytic activation to release diffusible dimerizers . Key features include:
- Photocleavable properties : Enable localized activation via UV light.
- High diffusibility : Limits spatial precision in target manipulation.
- Applications : Used in controlling small GTPase activity and protein localization .
Oscillatoxin Derivatives
identifies oscillatoxin derivatives, such as oscillatoxin D (CID: 101283546) and 30-methyl-oscillatoxin D (CID: 185389), which are bioactive marine toxins. These compounds share structural motifs (e.g., polyketide backbones) and exhibit cytotoxicity, making them relevant to pharmacological studies .

Comparative Analysis
Research Findings and Methodologies
Analytical Techniques
emphasizes the use of exact mass (±5 ppm error) and CCS values for CID identification via MS, which are critical for distinguishing structural isomers . For example, cell-permeable CIDs like pRap are characterized using tandem MS (MS/MS) and collision-induced dissociation (CID) workflows to validate fragmentation patterns .
Functional Studies
- Cell-Permeable CIDs : Studies in demonstrate that photocaged rapamycin derivatives achieve subcellular precision in dimerizer release, though their high diffusibility remains a limitation .
- Oscillatoxin Derivatives : Structural analogs like 30-methyl-oscillatoxin D exhibit enhanced stability compared to parent compounds, suggesting methylation as a strategy for optimizing pharmacokinetics .
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